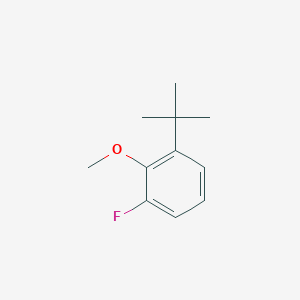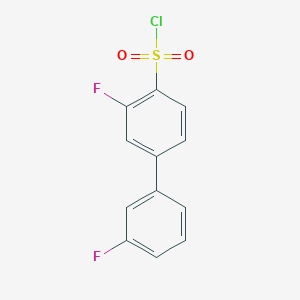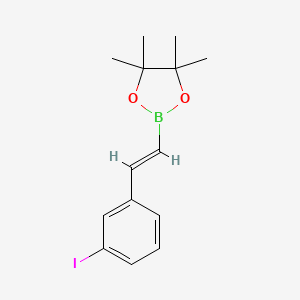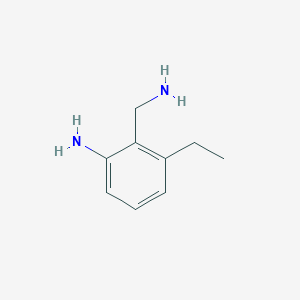
4-(Chloromethyl)-2-fluoro-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-fluoro-3-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-fluoro-3-methylpyridine typically involves the halogenation of a pyridine derivative One common method includes the reaction of 2-fluoro-3-methylpyridine with chloromethylating agents under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Chloromethyl)-2-fluoro-3-methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the desired reduction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding aminomethyl derivative, while oxidation may produce a carboxylated or hydroxylated product.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-fluoro-3-methylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-fluoro-3-methylpyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluoro and methyl groups may influence the compound’s binding affinity and specificity, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-methylpyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloromethylpyridine: Does not have the fluoro and methyl substitutions, leading to variations in chemical behavior.
2-Chloromethyl-3-fluoropyridine: Similar structure but different substitution pattern, affecting its chemical properties and uses.
Uniqueness: 4-(Chloromethyl)-2-fluoro-3-methylpyridine is unique due to the combination of its substituents, which confer specific reactivity and potential applications. The presence of both chloromethyl and fluoro groups makes it a versatile intermediate for various chemical transformations and research applications.
Eigenschaften
Molekularformel |
C7H7ClFN |
|---|---|
Molekulargewicht |
159.59 g/mol |
IUPAC-Name |
4-(chloromethyl)-2-fluoro-3-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-6(4-8)2-3-10-7(5)9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
OKGWYLBJMOQQRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CN=C1F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Bromoimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13130352.png)
![Tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13130361.png)
![2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol](/img/structure/B13130365.png)





![5,11-dimethyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B13130400.png)
